7-Chloro-2-methyl-2H-indazole
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Overview
Description
7-Chloro-2-methyl-2H-indazole is a derivative of indazole . Indazole is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 7-Chloro-2-methyl-2H-indazole, involves several strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The crystal structure of a similar compound, N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, has been studied . The indazole moiety (N1–N2/C2–C8) is planar with an r.m.s. deviation from the mean plane of 0.0692 Å .Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles have been studied . For instance, refluxing HCl (12 M) resulted in the formation of the desired N-methyl 2H-indazole .Scientific Research Applications
Antibacterial and Antifungal Properties
Indazoles, including derivatives similar to 7-Chloro-2-methyl-2H-indazole, have been recognized for their significant biological properties. Research highlights the impact of the indazole scaffold, exhibiting antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. Specifically, a series of N-methyl-3-aryl indazoles demonstrated strong activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and the fungal strain Candida albicans. This underscores the potential of indazole derivatives in antibacterial and antifungal applications (Panda et al., 2022).
Antioxidant Activity
The antioxidant properties of indazole derivatives have also been explored. A study on tetrahydroindazoles revealed that specific derivatives show moderate to strong activity in DPPH and ABTS antioxidant assays. This suggests the utility of these compounds in contexts where oxidative stress is a concern, further indicating the versatility of indazole derivatives in scientific research (Polo et al., 2016).
Crystal Structure Analysis
The crystal structure of indazole derivatives has been a subject of scientific interest, providing insights into the molecular architecture that underpins their biological activity. For instance, the study of 3-chloro-1-methyl-5-nitro-1H-indazole helped in understanding the planarity and spatial arrangements influencing intermolecular interactions, crucial for designing compounds with desired biological properties (Kouakou et al., 2015).
Inhibition of Nitric Oxide Synthase
The inhibition of neuronal nitric oxide synthase by indazole derivatives, including 7-methoxy-1H-indazole, demonstrates the potential of such compounds in neuroprotective strategies or as therapeutic agents in neurodegenerative diseases. The structural analysis of these inhibitors contributes to the understanding of their interaction with biological targets (Sopková-de Oliveira Santos et al., 2002).
Herbicidal Activity
The development of indazole derivatives for agricultural use, particularly as herbicides, illustrates the chemical's utility beyond biomedical applications. For example, new 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity against annual weeds, with promising safety profiles for rice selectivity and environmental toxicity (Hwang et al., 2005).
Safety And Hazards
Future Directions
Designing new synthetic strategies for indazoles is a prominent topic in contemporary research . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
properties
IUPAC Name |
7-chloro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUUPXABAFLXFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methyl-2H-indazole |
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